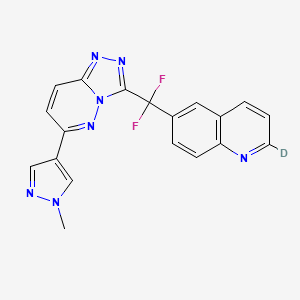

JNJ-38877605-d1

Description

Properties

Molecular Formula |

C19H13F2N7 |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

2-deuterio-6-[difluoro-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl]quinoline |

InChI |

InChI=1S/C19H13F2N7/c1-27-11-13(10-23-27)16-6-7-17-24-25-18(28(17)26-16)19(20,21)14-4-5-15-12(9-14)3-2-8-22-15/h2-11H,1H3/i8D |

InChI Key |

JRWCBEOAFGHNNU-BNEYPBHNSA-N |

Isomeric SMILES |

[2H]C1=NC2=C(C=C1)C=C(C=C2)C(C3=NN=C4N3N=C(C=C4)C5=CN(N=C5)C)(F)F |

Canonical SMILES |

CN1C=C(C=N1)C2=NN3C(=NN=C3C(C4=CC5=C(C=C4)N=CC=C5)(F)F)C=C2 |

Origin of Product |

United States |

Foundational & Exploratory

JNJ-38877605: A Technical Guide to c-Met Kinase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies used to characterize the inhibitory activity of JNJ-38877605, a potent and selective c-Met kinase inhibitor. The following sections detail the mechanism of action, biochemical and cellular assay protocols, and key quantitative data, offering a comprehensive resource for researchers in oncology and drug discovery.

Introduction to JNJ-38877605 and c-Met

The c-Met proto-oncogene encodes a receptor tyrosine kinase (RTK) that, upon binding its ligand, hepatocyte growth factor (HGF), plays a crucial role in cell proliferation, migration, and survival.[1] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of numerous cancers, making it a prime target for therapeutic intervention.[2] JNJ-38877605 is a small-molecule, ATP-competitive inhibitor of c-Met, demonstrating high selectivity and potent anti-tumor activity in preclinical models.[3][4] This guide focuses on the core assays utilized to quantify the inhibitory potency of JNJ-38877605 against c-Met.

Mechanism of Action

JNJ-38877605 functions by binding to the ATP-binding site of the c-Met kinase domain. This competitive inhibition prevents the phosphorylation of c-Met, thereby blocking downstream signaling pathways that contribute to tumor growth and metastasis.[2][4] The high affinity and slow reversibility of binding contribute to its potent inhibition of both HGF-stimulated and constitutively activated c-Met phosphorylation.[5]

Figure 1: Simplified c-Met signaling pathway and the inhibitory action of JNJ-38877605.

Quantitative Inhibitory Activity

The inhibitory potency of JNJ-38877605 has been determined through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify its effectiveness.

| Assay Type | Target | IC50 Value | Selectivity |

| Biochemical Assay | c-Met Kinase | 4 nM[3][6][7] | >600-fold selective over 200 other tyrosine and serine-threonine kinases.[3][7] |

| Cellular Assay | c-Met Phosphorylation | Not explicitly stated, but potent inhibition observed at 500 nM in various cell lines.[3][5] | - |

Experimental Protocols

Detailed methodologies for biochemical and cellular assays are crucial for the accurate assessment of c-Met inhibitors like JNJ-38877605.

Biochemical c-Met Kinase Inhibition Assay (ADP-Glo™ Format)

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

Figure 2: Workflow of a biochemical c-Met kinase inhibition assay using the ADP-Glo™ format.

Materials:

-

Recombinant c-Met kinase domain

-

PTK substrate (e.g., Poly(Glu:Tyr 4:1))

-

ATP

-

JNJ-38877605

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of JNJ-38877605 in DMSO.

-

Assay Plate Preparation:

-

Add 1 µL of the diluted JNJ-38877605 or DMSO (for control) to the wells of a 384-well plate.

-

Prepare a master mix containing kinase assay buffer, recombinant c-Met enzyme (e.g., 4 nM), and the peptide substrate (e.g., 1 µM).

-

Add 20 µL of the master mix to each well.

-

-

Kinase Reaction:

-

Initiate the reaction by adding 20 µL of ATP solution (final concentration of ~200 µM) to each well.

-

Incubate the plate at 25°C for 90 minutes.

-

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition: Measure the luminescence using a plate reader. The signal is correlated with the amount of ADP produced and thus, the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each concentration of JNJ-38877605 and determine the IC50 value using a suitable non-linear regression model.

Cellular c-Met Phosphorylation Inhibition Assay (ELISA Format)

This assay measures the level of phosphorylated c-Met in whole cells, providing a more physiologically relevant assessment of inhibitor activity.

Figure 3: Workflow of a cellular c-Met phosphorylation inhibition assay using an ELISA format.

Materials:

-

Cell culture medium and supplements

-

JNJ-38877605

-

Cell Lysis Buffer (e.g., 10 mM Tris, pH 7.4, 100 mM NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM NaF, 20 mM Na₄P₂O₇, 2 mM Na₃VO₄, 1% Triton X-100, 10% glycerol, 0.1% SDS, 0.5% deoxycholate, with protease and phosphatase inhibitors added fresh)

-

Phospho-c-Met (pTyr1230/1234/1235) ELISA Kit

-

96-well cell culture plates

Procedure:

-

Cell Culture: Seed MKN45 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of JNJ-38877605 for a predetermined time (e.g., 3 hours). Include a vehicle control (DMSO).

-

Cell Lysis:

-

Aspirate the culture medium and wash the cells with cold PBS.

-

Add cell lysis buffer to each well and incubate on ice.

-

Centrifuge the plate to pellet cell debris.

-

-

ELISA:

-

Transfer the cell lysates to the wells of the phospho-c-Met ELISA plate.

-

Follow the manufacturer's protocol for the ELISA, which typically involves incubation with capture and detection antibodies, followed by a substrate for colorimetric or fluorometric detection.

-

-

Data Acquisition: Read the absorbance or fluorescence on a plate reader.

-

Data Analysis: Normalize the phospho-c-Met signal to the total protein concentration in each lysate. Calculate the percent inhibition for each JNJ-38877605 concentration and determine the IC50 value.

Conclusion

The biochemical and cellular assays described in this guide are fundamental for the characterization of c-Met inhibitors like JNJ-38877605. The data generated from these experiments are critical for understanding the potency, selectivity, and mechanism of action of such compounds, providing a solid foundation for further preclinical and clinical development. The provided protocols offer a starting point for researchers to design and execute robust experiments to evaluate novel c-Met targeted therapies.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. Novel c-Met inhibitor suppresses the growth of c-Met-addicted gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. bpsbioscience.com [bpsbioscience.com]

JNJ-38877605: A Technical Guide on its Role in Cancer Cell Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-38877605 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met signaling pathway, when aberrantly activated, plays a crucial role in the development and progression of numerous human cancers by promoting tumor cell proliferation, survival, migration, and invasion.[4][5][6] This technical guide provides an in-depth overview of the mechanism of action of JNJ-38877605, its effects on cancer cell signaling based on preclinical data, and a summary of its in vitro and in vivo anti-tumor activity. Despite its promising preclinical profile, the clinical development of JNJ-38877605 was terminated due to species-specific renal toxicity.[7][8][9] This document aims to serve as a comprehensive resource for researchers in the field of oncology and drug development.

Introduction: The c-Met Signaling Pathway in Cancer

The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding to its ligand, hepatocyte growth factor (HGF), activates a cascade of intracellular signaling pathways.[5][6] Under normal physiological conditions, the HGF/c-Met pathway is integral to embryonic development, tissue regeneration, and wound healing.[10][11][12] However, dysregulation of c-Met signaling through mechanisms such as gene amplification, mutation, or protein overexpression is a key driver in a wide range of human malignancies.[5][10]

Aberrant c-Met activation leads to the stimulation of several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT-mTOR, and STAT pathways.[4][13][14] These pathways collectively promote cancer cell proliferation, survival (by inhibiting apoptosis), motility, invasion, and angiogenesis.[4][5][13] Consequently, c-Met has emerged as a compelling therapeutic target for cancer treatment.[5][6]

JNJ-38877605: A Selective c-Met Kinase Inhibitor

JNJ-38877605 was developed as an orally bioavailable, small-molecule inhibitor designed to selectively target the ATP-binding site of the c-Met kinase.[2][3][15] Its high selectivity and potency made it a promising candidate for targeted cancer therapy.

Mechanism of Action

JNJ-38877605 functions as an ATP-competitive inhibitor of the c-Met kinase.[1][2][3] By binding to the catalytic domain of c-Met, it prevents the phosphorylation of key tyrosine residues (Y1234 and Y1235) in the activation loop, thereby blocking the downstream signaling cascades that are crucial for cancer cell survival and proliferation.[5]

The following diagram illustrates the mechanism of action of JNJ-38877605 in inhibiting the c-Met signaling pathway.

Caption: Mechanism of JNJ-38877605 action on the c-Met receptor.

Biochemical Activity and Selectivity

JNJ-38877605 is a highly potent inhibitor of c-Met kinase with an IC50 of 4 nM.[1][2][3] It exhibits remarkable selectivity, being over 600-fold more selective for c-Met compared to a panel of more than 200 other tyrosine and serine-threonine kinases.[1][2][3]

| Kinase | IC50 (nM) | Selectivity vs. c-Met |

| c-Met | 4 | - |

| cFMS | 2600 | >600-fold |

Role in Cancer Cell Signaling

JNJ-38877605 effectively inhibits both HGF-stimulated and constitutively activated c-Met phosphorylation in cancer cells.[1][3] This inhibition leads to the downregulation of key downstream signaling pathways that are critical for tumor progression.

Inhibition of Downstream Signaling Pathways

The binding of HGF to c-Met triggers the recruitment and phosphorylation of adaptor proteins such as GAB1, which in turn activate major signaling cascades. JNJ-38877605 blocks these downstream events.

The following diagram illustrates the key downstream signaling pathways affected by JNJ-38877605.

Caption: Overview of the c-Met signaling pathways inhibited by JNJ-38877605.

Cellular Effects

In cellular assays, JNJ-38877605 has been shown to potently inhibit HGF-driven and Met-driven phenotypes, including:

-

Cell Proliferation: JNJ-38877605 demonstrates antiproliferative activity, particularly in cancer cell lines with MET gene amplification.[3]

-

Cell Motility and Invasion: The inhibitor effectively blocks HGF-stimulated cell scattering, motility, and invasion.[3]

-

Apoptosis: By inhibiting the PI3K-AKT survival pathway, JNJ-38877605 can promote apoptosis in c-Met-dependent cancer cells.

| Cell Line | Cancer Type | IC50 (nM) - Proliferation Assay (72h) |

| MKN45 | Gastric Cancer | 10.9 |

| SNU5 | Gastric Cancer | 15.8 |

In Vivo Antitumor Activity

JNJ-38877605 demonstrated significant antitumor activity in various preclinical xenograft models of human cancers with MET gene amplification or pathway activation.[2][3] Oral administration of the compound led to dose-dependent tumor growth inhibition and, in some cases, tumor regression.[2][3]

| Xenograft Model | Cancer Type | Dosing | Outcome |

| GTL16 | Gastric Cancer | 40 mg/kg/day (oral) | Significant decrease in plasma IL-8 and GROα |

| MKN-45, GTL-16, SNU-5, Kato II | Gastric Cancer | MTD (and lower doses) | Significant growth inhibition (T/C < 42%) |

| NCI-H441 | NSCLC (K-ras mutant) | MTD | Significant inhibition |

| U87 MG | Glioblastoma (PTEN negative) | MTD | Regression (subcutaneous and orthotopic models) |

The following workflow illustrates a typical in vivo xenograft study.

Caption: Generalized workflow for a preclinical xenograft study.

Experimental Protocols

Kinase Inhibition Assay

The inhibitory activity of JNJ-38877605 against c-Met and other kinases is typically determined using in vitro kinase assays. A common method involves incubating the purified kinase enzyme with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then quantified, often using methods like radioisotope incorporation (32P-ATP) or fluorescence-based detection. The IC50 value is calculated as the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell Proliferation Assay

The antiproliferative effects of JNJ-38877605 on cancer cell lines are assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent cell viability assay. Cells are seeded in 96-well plates and treated with a range of inhibitor concentrations for a specified period (e.g., 72 hours). The cell viability is then measured, and the IC50 values are determined by plotting cell viability against the logarithm of the inhibitor concentration.

Western Blot Analysis

To assess the effect of JNJ-38877605 on c-Met phosphorylation and downstream signaling, western blot analysis is performed.[16] Cancer cells are treated with the inhibitor, and cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated and total forms of c-Met, AKT, ERK, and other proteins of interest.[1] Detection is achieved using secondary antibodies conjugated to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction.

In Vivo Xenograft Studies

Human cancer cell lines are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).[1] Once tumors reach a palpable size, the mice are randomized into treatment and control groups. JNJ-38877605 is administered orally at specified doses and schedules.[1] Tumor volume and mouse body weight are measured regularly. At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as biomarker assessment by immunohistochemistry or western blotting.[16]

Clinical Development and Termination

A Phase 1 clinical trial of JNJ-38877605 was initiated to evaluate its safety, pharmacokinetics, and preliminary antitumor activity in patients with advanced solid tumors.[1][17] However, the trial was terminated due to observations of renal toxicity in patients, even at subtherapeutic doses.[7][8] Subsequent preclinical investigations revealed that this toxicity was due to the formation of species-specific insoluble metabolites of JNJ-38877605 in humans and rabbits, which were not observed in the initial preclinical toxicology studies in rats and dogs.[7][8] These metabolites were found to precipitate in the renal tubules, leading to kidney damage.[7][8][18] This unfortunate outcome precluded the further clinical development of JNJ-38877605.[7][8]

Conclusion

JNJ-38877605 is a potent and selective c-Met inhibitor that demonstrated significant preclinical antitumor activity by effectively blocking the c-Met signaling pathway in various cancer models. Its development provided valuable insights into the therapeutic potential of targeting c-Met in oncology. However, the unforeseen species-specific metabolism leading to renal toxicity underscores the critical importance of comprehensive preclinical toxicology studies and the challenges in translating preclinical findings to human clinical trials. The story of JNJ-38877605 serves as an important case study for drug development professionals, highlighting the complexities of drug metabolism and its potential impact on patient safety.

References

- 1. selleckchem.com [selleckchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the c-Met signaling pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. mdpi.com [mdpi.com]

- 10. portlandpress.com [portlandpress.com]

- 11. youtube.com [youtube.com]

- 12. HGF–Met Pathway in Regeneration and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Understanding and Targeting MET Signaling in Solid Tumors - Are We There Yet? [jcancer.org]

- 14. researchgate.net [researchgate.net]

- 15. Facebook [cancer.gov]

- 16. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. go.drugbank.com [go.drugbank.com]

- 18. researchgate.net [researchgate.net]

JNJ-38877605: A Potent c-Met Inhibitor for Metabolic Disease Research - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-38877605 is a potent and selective, orally active, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. Initially developed as an anti-cancer agent, its role in modulating cellular metabolism has garnered interest within the metabolic disease research community. This technical guide provides an in-depth overview of JNJ-38877605, summarizing its mechanism of action, preclinical data in the context of metabolic research, particularly adipogenesis, and critical clinical findings. Detailed experimental methodologies and visualizations of key signaling pathways are included to support further investigation into the therapeutic potential of c-Met inhibition in metabolic disorders.

Introduction to c-Met in Metabolic Disease

The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a transmembrane tyrosine kinase that plays a crucial role in various cellular processes, including embryogenesis, cell growth, and differentiation. Emerging evidence has implicated the c-Met signaling pathway in the regulation of glucose and lipid metabolism. Dysregulation of this pathway has been associated with metabolic conditions such as insulin resistance and non-alcoholic fatty liver disease (NAFLD). The c-Met receptor can form a hybrid complex with the insulin receptor, amplifying insulin signaling in hepatocytes, suggesting its importance in maintaining glucose homeostasis. Given its role in metabolic regulation, targeting the c-Met pathway with selective inhibitors like JNJ-38877605 presents a novel therapeutic avenue for metabolic diseases.

JNJ-38877605: A Profile

JNJ-38877605 is a small molecule inhibitor that demonstrates high selectivity for c-Met. It functions by competing with ATP for the kinase's binding site, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for JNJ-38877605 in preclinical studies.

Table 1: In Vitro Efficacy of JNJ-38877605

| Parameter | Value | Cell Line/System | Reference |

| IC50 (c-Met inhibition) | 4 nM | Enzymatic Assay | |

| Selectivity | >600-fold vs. 200 other kinases | Kinase Panel |

Table 2: Effects of JNJ-38877605 on Adipogenesis in 3T3-L1 Cells

| Treatment | Effect | Quantitative Change | Reference |

| JNJ-38877605 (20 µM) | Inhibition of c-Met Phosphorylation | Strong inhibition | |

| JNJ-38877605 (20 µM) | Lipid Accumulation | Reduced | |

| JNJ-38877605 (20 µM) | Triglyceride (TG) Content | Reduced | |

| JNJ-38877605 (20 µM) | C/EBP-α Expression | Reduced | |

| JNJ-38877605 (20 µM) | PPAR-γ Expression | Reduced | |

| JNJ-38877605 (20 µM) | Fatty Acid Synthase (FAS) Expression | Reduced | |

| JNJ-38877605 (20 µM) | Acetyl CoA Carboxylase (ACC) Expression | Reduced | |

| JNJ-38877605 (20 µM) | Perilipin A Expression | Reduced | |

| JNJ-38877605 (20 µM) | AMPK Phosphorylation | Increased | |

| JNJ-38877605 (20 µM) | LKB-1 Phosphorylation | Increased |

Table 3: In Vivo Pharmacodynamic Effects of JNJ-38877605 in a GTL16 Xenograft Mouse Model

| Dosage | Biomarker | Change in Plasma Levels | Reference |

| 40 mg/kg, p.o., once daily for 3 days | Human IL-8 | Decreased from 0.150 to 0.050 ng/ml | |

| 40 mg/kg, p.o., once daily for 3 days | Human GROα | Decreased from 0.080 to 0.030 ng/ml |

Signaling Pathways and Mechanism of Action

JNJ-38877605 exerts its effects by inhibiting the c-Met signaling cascade. The following diagrams illustrate the key pathways involved.

JNJ-38877605 inhibits the initial step of this cascade by preventing the phosphorylation of the c-Met receptor.

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature on JNJ-38877605. Researchers should optimize these protocols for their specific experimental conditions.

3T3-L1 Preadipocyte Differentiation

This protocol describes the induction of differentiation of 3T3-L1 preadipocytes into mature adipocytes.

Materials:

-

3T3-L1 preadipocytes

-

DMEM with 10% Fetal Bovine Serum (FBS)

-

Differentiation Medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin)

-

Insulin Medium (DMEM with 10% FBS, 10 µg/mL Insulin)

-

JNJ-38877605 (dissolved in DMSO)

Procedure:

-

Seeding: Plate 3T3-L1 preadipocytes in DMEM with 10% FBS and grow to confluence.

-

Induction: Two days post-confluence (Day 0), replace the medium with Differentiation Medium. For treated groups, add JNJ-38877605 at the desired concentration (e.g., 5, 10, or 20 µM).

-

Medium Change: After 48 hours (Day 2), replace the medium with Insulin Medium (with or without JNJ-38877605).

-

Maintenance: After another 48 hours (Day 4), and every 2 days thereafter, replace the medium with fresh DMEM with 10% FBS (with or without JNJ-38877605).

-

Analysis: Mature adipocytes are typically ready for analysis by Day 8.

Western Blotting

JNJ-38877605: A Technical Overview of a Potent c-Met Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-38877605 is a potent and selective, orally bioavailable, small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] As an ATP-competitive inhibitor, it was developed as a potential therapeutic agent for cancers where c-Met signaling is a key driver of tumorigenesis, including processes like cell survival, invasion, and angiogenesis.[1][3] Despite promising preclinical data, its clinical development was halted due to unexpected species-specific renal toxicity observed in a phase I trial.[4][5] This document provides a detailed technical overview of the structure, properties, mechanism of action, and the experimental findings related to JNJ-38877605. The deuterated form, JNJ-38877605-d1, is understood to be a tracer or internal standard for analytical quantification.[6]

Chemical Structure and Physicochemical Properties

JNJ-38877605 is a quinoline derivative.[7] Its structure and key properties are summarized below.

| Property | Value | Source |

| Chemical Name | 6-(difluoro(6-(1-methyl-1H-pyrazol-3-yl)-[4][6][8]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline | [1] |

| Molecular Formula | C19H13F2N7 | [1][3] |

| Molecular Weight | 377.35 g/mol | [1][9] |

| CAS Number | 943540-75-8 | [3][8] |

| Solubility | Insoluble in water; Soluble in DMSO (37 mg/mL, 98.05 mM) | [1] |

| Predicted logP | 3.04 | [7] |

| pKa (Strongest Basic) | 4.41 | [7] |

Mechanism of Action and Biological Activity

JNJ-38877605 functions as an ATP-competitive inhibitor of the c-Met kinase.[9][10] It binds to the ATP-binding site of c-Met with high affinity, leading to a slow dissociation.[2][4] This inhibition prevents the phosphorylation of c-Met, thereby blocking the downstream signaling cascade that promotes cancer cell growth and survival.[1][8]

c-Met Signaling Pathway Inhibition

The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-Met, induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation triggers a cascade of downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and STAT, which are crucial for cell proliferation, motility, and invasion. JNJ-38877605 directly blocks the initial autophosphorylation step.

In Vitro and In Vivo Efficacy

Potency and Selectivity

JNJ-38877605 is a highly potent inhibitor of c-Met kinase with a reported IC50 of 4 nM.[8][9] In a panel of 246 kinases, it demonstrated over 833-fold selectivity for c-Met relative to the next most potently inhibited kinase, Fms.[2][4] Another source reports a 600-fold selectivity over 200 other tyrosine and serine-threonine kinases.[8][9]

| Parameter | Value | Notes | Source |

| c-Met IC50 | 4 nM | ATP-competitive inhibition | [8][9] |

| c-Met Kinase IC50 | 4.7 nM | In vitro kinase assay | [2][4] |

| Selectivity | >833-fold vs. Fms | Panel of 246 kinases | [2][4] |

| Selectivity | >600-fold | Panel of >200 kinases | [1][9] |

Cellular Activity

In various cancer cell lines, JNJ-38877605 effectively inhibited both HGF-stimulated and constitutively active c-Met phosphorylation.[1] In cell lines such as EBC1, GTL16, NCI-H1993, and MKN45, a 500 nM concentration of JNJ-38877605 significantly reduced the phosphorylation of both Met and RON, another receptor tyrosine kinase involved in invasive growth.[1]

In Vivo Antitumor Activity

JNJ-38877605 demonstrated antitumor activity in several xenograft models, including prostate, non-small cell lung, gastric, and glioblastoma cancers.[2][4] For instance, in mice with GTL16 xenografts, oral administration of 40 mg/kg/day for 72 hours resulted in a significant decrease in plasma levels of biomarkers associated with c-Met activity, such as IL-8 and GROα.[1][9]

| Model | Dosage | Effect | Source |

| GTL16 Gastric Cancer Xenograft | 40 mg/kg/day, p.o. for 3 days | Decreased plasma IL-8, GROα, and uPAR | [1][9][11] |

| U251 Glioblastoma Xenograft | 50 mg/kg/day, p.o. for 13 days | Inhibited radiation-induced invasion and promoted apoptosis | [11] |

Metabolism and Species-Specific Toxicity

The clinical development of JNJ-38877605 was terminated due to renal toxicity observed in a Phase I trial, which was not predicted by preclinical studies in rats and dogs.[4][5] Subsequent investigations revealed that this toxicity was due to the formation of insoluble metabolites in humans and rabbits, but not in rats or dogs.[4][5]

The primary enzyme responsible for the generation of these problematic metabolites is aldehyde oxidase.[2][4][5] The main metabolic pathways involved demethylation and hydroxylation of the quinoline moiety.[2] The insoluble metabolites, identified as M1/3 and M5/6, precipitated as crystals in the renal tubules, leading to degenerative and inflammatory changes.[4][5]

Experimental Protocols

Kinase Inhibition Assay

The inhibitory activity of JNJ-38877605 against c-Met and other kinases was likely determined using in vitro kinase assays. A typical protocol would involve:

-

Incubation of the recombinant kinase domain with a specific substrate and ATP.

-

Addition of varying concentrations of JNJ-38877605.

-

Measurement of substrate phosphorylation, often using radioisotope-labeled ATP (e.g., ³³P-ATP) and subsequent detection of incorporated radioactivity or using fluorescence-based methods.

-

Calculation of IC50 values by fitting the dose-response data to a sigmoidal curve.

Cell-Based Phosphorylation Assay

To assess the inhibition of c-Met phosphorylation in a cellular context:

-

Cancer cells with known c-Met expression (e.g., GTL16) are cultured.

-

Cells are pre-treated with various concentrations of JNJ-38877605 for a specified duration.

-

c-Met signaling is stimulated by adding its ligand, HGF, for a short period (for non-constitutively active models).

-

Cells are lysed, and protein extracts are collected.

-

Phosphorylated c-Met and total c-Met levels are quantified using methods like Western blotting or ELISA with specific antibodies.

In Vivo Xenograft Studies

The antitumor efficacy in animal models was evaluated as follows:

-

Human tumor cells (e.g., GTL16) are subcutaneously inoculated into immunocompromised mice.

-

Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

-

JNJ-38877605 is administered orally at a specified dose and schedule.

-

Tumor volume is measured regularly.

-

At the end of the study, plasma and tumor tissue may be collected for pharmacokinetic and pharmacodynamic biomarker analysis (e.g., plasma IL-8 levels, tumor p-Met levels).

Phase I Clinical Trial Design

The first-in-human trial for JNJ-38877605 followed a standard 3+3 dose-escalation design.[2][4][5]

-

Cohorts of 3 patients receive a starting dose of JNJ-38877605.

-

Patients are monitored for a defined period (e.g., the first 21-day cycle) for dose-limiting toxicities (DLTs).

-

If no DLTs are observed, the dose is escalated for the next cohort of 3 patients.

-

If one patient experiences a DLT, the cohort is expanded to 6 patients.

-

The Maximum Tolerated Dose (MTD) is defined as the highest dose level at which fewer than one-third of patients experience a DLT.

Conclusion

JNJ-38877605 is a well-characterized, potent, and selective inhibitor of c-Met with demonstrated preclinical antitumor activity. However, its clinical development was halted due to a species-specific metabolic issue involving aldehyde oxidase, which led to the formation of insoluble metabolites and subsequent renal toxicity in humans. The case of JNJ-38877605 serves as a critical example in drug development, highlighting the importance of inter-species differences in metabolism and the challenges in predicting human toxicity from standard preclinical animal models.

References

- 1. xcessbio.com [xcessbio.com]

- 2. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo(4,3-b)pyridazin-3-yl)methyl)quinoline | C19H13F2N7 | CID 46911863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. abmole.com [abmole.com]

- 11. cancer-research-network.com [cancer-research-network.com]

JNJ-38877605: A Technical Overview of its Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the kinase selectivity profile of JNJ-38877605, a potent and highly selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery.

Executive Summary

JNJ-38877605 is a small molecule inhibitor targeting the c-Met kinase, a key driver in various oncogenic processes. Extensive in vitro profiling has demonstrated its remarkable selectivity for c-Met over a broad spectrum of other human kinases. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects and associated toxicities. This document summarizes the quantitative selectivity data, details the experimental methodologies used for its determination, and visualizes the core signaling pathways affected by this inhibitor.

Data Presentation: Kinase Inhibition Profile

JNJ-38877605 has been rigorously profiled against large panels of diverse human protein kinases. The data consistently highlights its potent and selective inhibition of c-Met.

| Kinase Target | IC50 (nM) | Selectivity vs. c-Met (fold) | Notes |

| c-Met | 4.0 | 1 | Primary target; potent nanomolar inhibition. An IC50 of 4.7 nM has also been reported. |

| Fms (CSF-1R) | 2600 | ~650 | The next most potently inhibited kinase identified in a panel of approximately 250 kinases. Another source indicates >833-fold selectivity against Fms in a panel of 246 kinases. |

| Other Kinases | >2400 | >600 | Tested against a panel of over 200-250 diverse tyrosine and serine-threonine kinases with significantly lower inhibition. |

Experimental Protocols: Determination of Kinase Inhibition (IC50)

The determination of the half-maximal inhibitory concentration (IC50) values for JNJ-38877605 against a panel of kinases is typically performed using biochemical assays. A representative protocol for a radiometric protein kinase assay is detailed below. This method is considered a gold standard for its direct measurement of substrate phosphorylation.

Protocol: Radiometric Kinase Assay for IC50 Determination

1. Objective: To determine the concentration of JNJ-38877605 required to inhibit 50% of the enzymatic activity of a specific kinase.

2. Materials:

- Purified recombinant kinase

- Specific peptide substrate for the kinase

- JNJ-38877605 (or other test compound) serially diluted in DMSO

- Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)

- [γ-³³P]ATP (radiolabeled ATP)

- Unlabeled ATP

- Phosphocellulose paper

- Wash buffer (e.g., phosphoric acid)

- Scintillation counter and scintillation fluid

3. Procedure:

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of JNJ-38877605 and the experimental process for its evaluation, the following diagrams have been generated using the DOT language.

Figure 1: c-Met signaling pathway and the inhibitory action of JNJ-38877605.

Figure 2: Experimental workflow for determining kinase inhibitor IC50 using a radiometric assay.

Conclusion

JNJ-38877605 is a highly potent and selective inhibitor of the c-Met receptor tyrosine kinase. Its selectivity profile, characterized by a significant therapeutic window against other kinases, underscores its potential as a targeted anti-cancer agent. The methodologies outlined in this guide represent the standard for robustly characterizing the selectivity of such kinase inhibitors. The visualization of the c-Met signaling pathway provides a clear context for the mechanism of action of JNJ-38877605, highlighting its role in blocking key downstream pathways that drive tumorigenesis. Further research and clinical development of JNJ-38877605 have been impacted by observations of species-specific metabolic toxicity, a critical consideration in

In Vitro Evaluation of JNJ-38877605: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro evaluation of JNJ-38877605, a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase. The information presented herein is intended to equip researchers and drug development professionals with the necessary details to understand and potentially replicate key in vitro experiments for this class of compounds.

Core Compound Activity: JNJ-38877605

JNJ-38877605 is an ATP-competitive inhibitor of c-Met, a receptor tyrosine kinase that plays a crucial role in cell survival, proliferation, and invasion.[1][2] Dysregulation of the c-Met signaling pathway is implicated in the progression of various cancers, making it a key target for therapeutic intervention.[3] JNJ-38877605 has demonstrated high potency and selectivity for c-Met in a range of in vitro assays.[1][3][4][5]

Table 1: Biochemical Activity of JNJ-38877605

| Parameter | Value | Notes |

| Target | c-Met (Hepatocyte Growth Factor Receptor, HGFR) | Receptor Tyrosine Kinase |

| Mechanism of Action | ATP-competitive inhibitor | Binds to the ATP binding site of the c-Met kinase domain[3] |

| IC50 | 4 nM[1][4][5] | Half-maximal inhibitory concentration in biochemical assays |

| IC50 | 4.7 nM[3] | Half-maximal inhibitory concentration in in vitro kinase assay |

| Selectivity | >600-fold selective for c-Met over 200 other tyrosine and serine-threonine kinases[1][4][5] | Demonstrates high specificity for the intended target |

| Selectivity | >833-fold selective for c-Met relative to the next most potently inhibited kinase (Fms) out of 246 kinases tested[3] | Confirms high selectivity in a broad kinase panel |

Table 2: Cellular Activity of JNJ-38877605

| Cell Line | Assay Type | Effect | Concentration |

| EBC1, GTL16, NCI-H1993, MKN45 | c-Met Phosphorylation | Significant reduction in c-Met and RON phosphorylation | 500 nM[1] |

| A549 | MET Signaling Pathway Activation | Inhibition of CPNE1-induced activation of the MET signaling pathway | 0.5 µM (24 h)[4] |

| 3T3-L1 | c-Met Phosphorylation & Lipid Accumulation | Inhibition of c-Met phosphorylation, reduced lipid accumulation and triglyceride content | 5, 10, 20 µM (2, 5, 8 days)[4] |

| GTL16 | Cytokine/Chemokine Secretion | Modulation of IL-8, GROα, uPAR, and IL-6 secretion | Not specified |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate in vitro assessment of kinase inhibitors. The following sections provide representative methodologies for key assays used to characterize JNJ-38877605.

In Vitro Kinase Assay

This assay determines the direct inhibitory effect of JNJ-38877605 on the enzymatic activity of the c-Met kinase.

Objective: To quantify the IC50 value of JNJ-38877605 against recombinant c-Met kinase.

Materials:

-

Recombinant human c-Met kinase

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP (Adenosine triphosphate)

-

JNJ-38877605

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader

Protocol:

-

Compound Preparation: Prepare a serial dilution of JNJ-38877605 in 100% DMSO. Further dilute in kinase buffer to achieve the desired final concentrations, ensuring the final DMSO concentration is ≤1%.

-

Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted JNJ-38877605 or DMSO (vehicle control).

-

Kinase Addition: Add 2.5 µL of recombinant c-Met kinase solution to each well and incubate for 10 minutes at room temperature.

-

Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP.

-

Incubation: Incubate the plate for 60 minutes at 30°C.

-

Signal Detection (using ADP-Glo™ as an example):

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each JNJ-38877605 concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Phosphorylation Assay (Western Blot)

This assay assesses the ability of JNJ-38877605 to inhibit c-Met phosphorylation in a cellular context.

Objective: To determine the effect of JNJ-38877605 on HGF-stimulated and constitutive c-Met phosphorylation in cancer cell lines.

Materials:

-

Cancer cell lines with c-Met expression (e.g., GTL16, EBC1)

-

Cell culture medium and supplements

-

JNJ-38877605

-

Hepatocyte Growth Factor (HGF)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-c-Met, anti-total-c-Met, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment:

-

Plate cells (e.g., GTL16) and allow them to adhere overnight.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with various concentrations of JNJ-38877605 for 1-2 hours.

-

Stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an ECL substrate and an imaging system.

-

-

Data Analysis: Densitometrically quantify the band intensities for phosphorylated and total proteins. Normalize the phosphorylated protein levels to the total protein levels.

Cell Proliferation Assay

This assay measures the effect of JNJ-38877605 on the growth and viability of cancer cell lines.

Objective: To evaluate the anti-proliferative activity of JNJ-38877605.

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

JNJ-38877605

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of JNJ-38877605. Include a vehicle control (DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.

-

Viability Measurement (using CellTiter-Glo® as an example):

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition of cell proliferation for each concentration of JNJ-38877605 relative to the vehicle control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the data on a dose-response curve.

Visualizations

The following diagrams illustrate key aspects of the in vitro evaluation of JNJ-38877605.

Caption: c-Met signaling pathway and the inhibitory action of JNJ-38877605.

Caption: A representative workflow for a cellular phosphorylation assay (Western Blot).

References

JNJ-38877605: A Potent c-Met Inhibitor for HGF-Dependent Signaling in Oncology Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-38877605 is a potent and highly selective, orally bioavailable, small-molecule ATP-competitive inhibitor of the mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase.[1][2][3][4] The hepatocyte growth factor (HGF)/c-Met signaling pathway is a critical driver in the proliferation, survival, motility, and invasion of cancer cells. Dysregulation of this pathway is implicated in the progression of numerous human cancers, making it a key target for therapeutic intervention. This technical guide provides a comprehensive overview of JNJ-38877605, its mechanism of action on HGF-dependent signaling, and detailed experimental protocols for its preclinical evaluation. Despite promising preclinical activity, the clinical development of JNJ-38877605 was halted due to species-specific renal toxicity, a crucial consideration for researchers working with this and similar compounds.[5][6]

Introduction to HGF/c-Met Signaling

The HGF/c-Met signaling pathway plays a pivotal role in normal physiological processes, including embryonic development and tissue regeneration. However, its aberrant activation is a hallmark of many cancers, contributing to tumor growth, angiogenesis, and metastasis.

Mechanism of Activation:

-

Ligand Binding: The signaling cascade is initiated by the binding of its specific ligand, HGF, to the extracellular domain of the c-Met receptor.

-

Dimerization and Autophosphorylation: This binding induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues (Tyr1234 and Tyr1235) within the kinase domain.

-

Downstream Signal Transduction: The phosphorylated c-Met receptor then recruits and activates a multitude of downstream signaling proteins, leading to the activation of several key pathways, including:

-

RAS/MAPK Pathway: Primarily involved in cell proliferation.

-

PI3K/AKT Pathway: Crucial for cell survival and growth.

-

STAT Pathway: Contributes to cell survival and inflammation.

-

SRC/FAK Pathway: Regulates cell motility and invasion.

-

The intricate network of HGF/c-Met signaling is a prime target for anticancer therapies, with several small molecule inhibitors and monoclonal antibodies developed to disrupt this pathway.

JNJ-38877605: A Selective c-Met Kinase Inhibitor

JNJ-38877605 is a quinoline derivative that acts as a potent and selective inhibitor of c-Met kinase activity.[7]

Mechanism of Action:

JNJ-38877605 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the c-Met kinase domain.[1][3][4][8] This binding prevents the phosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. JNJ-38877605 has demonstrated high selectivity for c-Met, with over 600-fold greater potency against c-Met compared to a panel of over 200 other tyrosine and serine-threonine kinases.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for JNJ-38877605 from preclinical studies.

Table 1: In Vitro Kinase and Cell Proliferation Inhibitory Activity of JNJ-38877605

| Target/Cell Line | Assay Type | Parameter | Value (nM) |

| c-Met Kinase | Kinase Assay | IC50 | 4[1][2][3][4] |

| EBC-1 (NSCLC) | Proliferation Assay (72h) | IC50 | 9.5[1] |

| MKN45 (Gastric Cancer) | Proliferation Assay (72h) | IC50 | 10.9[1] |

| SNU-5 (Gastric Cancer) | Proliferation Assay (72h) | IC50 | 15.8[1] |

Table 2: In Vivo Efficacy of JNJ-38877605 in a GTL-16 Gastric Carcinoma Xenograft Model

| Animal Model | Treatment | Duration | Biomarker | Result |

| Immunodeficient nu/nu female mice | 40 mg/kg/day, p.o. | 72 hours | Plasma IL-8 | Statistically significant decrease from 0.150 ng/mL to 0.050 ng/mL[1][3][4] |

| Plasma GROα | Statistically significant decrease from 0.080 ng/mL to 0.030 ng/mL[1][3][4] | |||

| Blood uPAR | Reduction of more than 50%[1][3][4] |

Experimental Protocols

The following are detailed, representative protocols for key experiments to evaluate the activity of JNJ-38877605.

In Vitro c-Met Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of JNJ-38877605 against the c-Met kinase.

Materials:

-

Recombinant human c-Met kinase domain

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

JNJ-38877605

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of JNJ-38877605 in 100% DMSO.

-

Create a serial dilution of JNJ-38877605 in kinase buffer. The final DMSO concentration should be ≤1%.

-

Prepare solutions of c-Met kinase, substrate, and ATP in kinase buffer to the desired concentrations.

-

-

Kinase Reaction:

-

Add 2.5 µL of the JNJ-38877605 dilution or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2.5 µL of the c-Met kinase solution to each well and incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of a solution containing ATP and the substrate.

-

Incubate the plate for 60 minutes at 30°C.

-

-

Signal Detection (using ADP-Glo™):

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percent inhibition for each concentration of JNJ-38877605 and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability Assay (MTT/XTT)

This protocol outlines a method to assess the effect of JNJ-38877605 on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., GTL-16)

-

Complete cell culture medium

-

JNJ-38877605

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

-

Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of JNJ-38877605 in cell culture medium.

-

Replace the medium in the wells with 100 µL of medium containing the desired concentrations of JNJ-38877605 or vehicle control (DMSO).

-

Incubate for the desired period (e.g., 72 hours).

-

-

MTT/XTT Addition and Incubation:

-

For MTT assay, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

For XTT assay, prepare the activated XTT solution according to the manufacturer's instructions and add 50 µL to each well. Incubate for 2-4 hours at 37°C.

-

-

Measurement:

-

For MTT assay, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm (for MTT) or 450-500 nm (for XTT) using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Western Blot Analysis of c-Met Phosphorylation

This protocol describes the detection of phosphorylated c-Met in cells treated with JNJ-38877605.

Materials:

-

Cancer cell line of interest

-

HGF

-

JNJ-38877605

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells and allow them to attach.

-

Serum-starve the cells for several hours before treatment.

-

Pre-treat cells with various concentrations of JNJ-38877605 for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with HGF (e.g., 50 ng/mL) for a short period (e.g., 15 minutes).

-

Wash the cells with cold PBS and lyse them with ice-cold lysis buffer.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

-

Western Blotting:

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Met) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with antibodies for total c-Met and a loading control (e.g., β-actin) to normalize the data.

-

In Vivo GTL-16 Xenograft Model

This protocol provides a framework for evaluating the in vivo efficacy of JNJ-38877605 in a mouse xenograft model.

Materials:

-

GTL-16 gastric carcinoma cells

-

Immunodeficient mice (e.g., nu/nu female mice, 6-8 weeks old)

-

Matrigel (optional)

-

JNJ-38877605

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Calipers

-

Equipment for blood collection

Procedure:

-

Tumor Implantation:

-

Subcutaneously inject a suspension of GTL-16 cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

-

Tumor Growth and Randomization:

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

-

Drug Administration:

-

Administer JNJ-38877605 orally at the desired dose (e.g., 40 mg/kg/day) or vehicle to the respective groups for the specified duration.

-

-

Monitoring and Endpoint:

-

Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

-

At the end of the study, collect blood samples for biomarker analysis (e.g., IL-8, GROα, uPAR) via cardiac puncture.

-

Excise the tumors for further analysis (e.g., western blotting for p-Met).

-

-

Data Analysis:

-

Calculate tumor growth inhibition (TGI) for the treated group compared to the control group.

-

Analyze the levels of plasma biomarkers.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the HGF/c-Met signaling pathway, the mechanism of action of JNJ-38877605, and a typical experimental workflow.

Caption: HGF/c-Met Signaling Pathway.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. A modified serial blood sampling technique and utility of dried-blood spot technique in estimation of blood concentration: application in mouse pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JNJ-38877605 | c-Met/HGFR | TargetMol [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. unmc.edu [unmc.edu]

- 8. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for JNJ-38877605-d1 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing JNJ-38877605-d1, a potent and selective c-MET inhibitor, in cell culture experiments. The protocols outlined below are designed to facilitate the investigation of its biological effects and mechanism of action.

Introduction

JNJ-38877605 is an orally bioavailable, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase with an IC50 of 4 nM.[1][2] It demonstrates high selectivity, being 600-fold more selective for c-Met than for over 200 other tyrosine and serine-threonine kinases.[1][2] The c-MET pathway is a critical driver in cell proliferation, survival, migration, and invasion, and its aberrant activation is implicated in various cancers. JNJ-38877605 effectively inhibits both HGF-stimulated and constitutively activated c-MET phosphorylation.[1][3]

Mechanism of Action

JNJ-38877605 acts by binding to the ATP-binding site of the c-MET kinase, preventing its phosphorylation and subsequent activation of downstream signaling pathways.[4] Inhibition of c-MET phosphorylation by JNJ-38877605 leads to the downregulation of key signaling cascades, including the PI3K/Akt and MAPK pathways. This disruption of signaling can result in reduced cell proliferation, induction of apoptosis, and decreased cell migration and invasion.[2]

References

Application Notes and Protocols for JNJ-38877605 in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-38877605 is a potent and selective, orally bioavailable, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its aberrant activation is implicated in the progression of various cancers.[4][5] JNJ-38877605 has demonstrated anti-tumor activity in several preclinical xenograft models.[3]

These application notes provide a summary of reported in vivo dosages of JNJ-38877605 in mouse models, detailed experimental protocols for establishing relevant xenograft models, and a description of the c-Met signaling pathway.

Crucial Safety Information: The clinical development of JNJ-38877605 was terminated due to observations of species-specific renal toxicity.[3][6] This toxicity was observed in humans and rabbits and was attributed to the formation of insoluble metabolites.[6] While this toxicity was not reported in preclinical studies using rats and dogs, researchers should exercise caution and implement rigorous renal function monitoring in any in vivo studies. The selection of animal models should be carefully considered in light of these findings.

Data Presentation: JNJ-38877605 Dosage in Mouse Xenograft Models

The following table summarizes the reported dosages of JNJ-38877605 used in various in vivo mouse xenograft models.

| Tumor Model | Mouse Strain | Dosage | Administration Route | Dosing Schedule | Reference |

| U251 (Glioblastoma) | Not Specified | 50 mg/kg | Oral (p.o.) | Daily (q.d.) for 13 days | [7] |

| GTL16 (Gastric Cancer) | Swiss CD1 nu/nu | 40 mg/kg | Oral (p.o.) | Daily (q.d.) for 3 days | [7] |

| MKN-45 (Gastric Cancer) | Athymic BALB/c or NOD/SCID | Not Specified | Not Specified | Not Specified | [8] |

| SNU-5 (Gastric Cancer) | Athymic Nude | Not Specified | Not Specified | Not Specified | [7][9] |

| Kato II (Gastric Cancer) | Not Specified | Not Specified | Not Specified | Not Specified | |

| NCI-H441 (NSCLC) | Athymic Nude | Not Specified | Not Specified | Not Specified | [10][11] |

| U87 MG (Glioblastoma) | Nude | Not Specified | Not Specified | Not Specified | [2][12] |

Signaling Pathway and Experimental Workflow

c-Met Signaling Pathway and Inhibition by JNJ-38877605

The diagram below illustrates the c-Met signaling pathway. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, activating downstream signaling cascades such as the RAS/MAPK and PI3K/Akt pathways, which promote cell growth, survival, and metastasis. JNJ-38877605 acts as an ATP-competitive inhibitor, preventing the phosphorylation and activation of c-Met.

Caption: JNJ-38877605 inhibits the HGF-induced c-Met signaling pathway.

General Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for evaluating the efficacy of JNJ-38877605 in a mouse xenograft model.

Caption: A generalized workflow for preclinical evaluation of JNJ-38877605.

Experimental Protocols

Formulation of JNJ-38877605 for Oral Administration

A suggested vehicle for the oral administration of JNJ-38877605 in mice is a mixture of propylene glycol, Tween 80, and dextrose 5% in water (D5W).

Materials:

-

JNJ-38877605 powder

-

Propylene glycol

-

Tween 80

-

Dextrose 5% in water (D5W)

Procedure:

-

Prepare a stock solution of JNJ-38877605 in a suitable solvent if necessary, though direct suspension is often possible.

-

For a final formulation, mix the components in the following approximate ratio: 30% propylene glycol, 5% Tween 80, and 65% D5W.

-

Add the calculated amount of JNJ-38877605 to the vehicle to achieve the desired final concentration for dosing.

-

Ensure the solution is homogenous by vortexing or sonicating before administration.

General Protocol for Subcutaneous Xenograft Mouse Models

This protocol provides a general guideline for establishing subcutaneous xenograft tumors. Specific cell numbers and mouse strains should be optimized for each cell line.

Materials:

-

Human cancer cell line (e.g., GTL16, MKN-45, SNU-5, NCI-H441)

-

Appropriate cell culture medium

-

Phosphate-buffered saline (PBS), sterile

-

Matrigel (optional, can improve tumor take rate)

-

Immunocompromised mice (e.g., Athymic Nude, NOD/SCID), 6-8 weeks old

-

Syringes and needles (27-30 gauge)

Procedure:

-

Culture tumor cells to ~80-90% confluency.

-

Harvest cells using trypsin and wash with PBS.

-

Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (typically 1 x 10^6 to 1 x 10^7 cells per 100-200 µL).

-

Anesthetize the mouse.

-

Inject the cell suspension subcutaneously into the flank of the mouse.

-

Monitor the mice for tumor growth. Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).

-

Measure tumor volume regularly using calipers (Volume = (width)² x length / 2).

-

Monitor animal weight and overall health throughout the study.

Specific Xenograft Model Protocols

GTL16 Gastric Cancer Xenograft Model

-

Mouse Strain: 6-week-old female Swiss CD1 nu/nu mice.[7]

-

Cell Inoculation: 1 x 10^6 to 5 x 10^6 GTL16 cells in 100-200 µL of PBS, injected subcutaneously into the right posterior flank.[7]

-

Endpoint: Monitor plasma levels of human IL-8, GROα, and uPAR as biomarkers of c-Met inhibition.[7]

U251 Glioblastoma Xenograft Model (Orthotopic)

-

Mouse Strain: NRG mice are recommended due to their suitability for radiation studies.

-

Cell Inoculation: Stereotactic inoculation of U251 cells into the brain. This is a specialized procedure requiring a stereotaxic frame.

-

Endpoint: Tumor growth can be monitored using bioluminescence imaging (for luciferase-expressing cells) or MRI. Survival is a key endpoint.

MKN-45 Gastric Cancer Xenograft Model

-

Mouse Strain: Athymic BALB/c or NOD/SCID mice, 10-12 weeks old.[8]

-

Cell Inoculation: 1 x 10^6 MKN-45 cells in 100-150 µL of a 1:1 PBS/Matrigel suspension, injected subcutaneously.[8]

-

Tumor Growth: Tumors typically reach 80-120 mm³ before treatment initiation.[8]

SNU-5 Gastric Cancer Xenograft Model

-

Mouse Strain: Athymic nude mice.[7]

-

Cell Inoculation: 1 x 10^6 SNU-5 cells in 100-200 µL of a PBS/Matrigel suspension, injected subcutaneously into the right flank.[7]

-

Tumor Growth: Treatment is typically initiated when tumors reach an average size of 90-140 mm³.[7]

NCI-H441 Non-Small Cell Lung Cancer Xenograft Model

-

Mouse Strain: Athymic nude mice.[11]

-

Cell Inoculation: 5 x 10^6 NCI-H441 cells in a 1:1 PBS/Matrigel suspension, injected subcutaneously into the flank.[11]

-

Monitoring: Tumor growth is monitored with calipers, and animal weights are recorded regularly.[10]

U87 MG Glioblastoma Xenograft Model

-

Mouse Strain: Nude mice.[2]

-

Cell Inoculation: Can be established as subcutaneous xenografts (5 x 10^6 cells in the flank) or as orthotopic tumors in the brain.[2][12]

-

Endpoint: For subcutaneous models, tumor volume is the primary endpoint. For orthotopic models, survival is a key endpoint.[2]

References

- 1. iv.iiarjournals.org [iv.iiarjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SNU5 Xenograft Model - Altogen Labs [altogenlabs.com]

- 8. MKN-45 Xenograft Model - Altogen Labs [altogenlabs.com]

- 9. SNU-5 Cell Line - Creative Biogene [creative-biogene.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. insights.inotiv.com [insights.inotiv.com]

- 12. U87 Xenograft Model - Altogen Labs [altogenlabs.com]

Application Notes and Protocols for Western Blot Analysis of p-Met Following JNJ-38877605 Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, motility, and invasion.[1] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of various cancers, making it a key target for therapeutic intervention.[1] JNJ-38877605 is a potent and highly selective ATP-competitive inhibitor of c-Met, with an IC50 of 4 nM.[2] It effectively blocks both HGF-stimulated and constitutively active c-Met phosphorylation.[2]

This document provides a detailed protocol for performing a Western blot to analyze the phosphorylation of c-Met (p-Met) in cells treated with JNJ-38877605. This protocol is essential for researchers studying the efficacy of c-Met inhibitors and their impact on downstream signaling.

c-Met Signaling Pathway

Upon binding of HGF, the c-Met receptor dimerizes and undergoes autophosphorylation at key tyrosine residues (Tyr1234/1235) in its kinase domain.[3] This activation triggers a cascade of downstream signaling events through pathways such as RAS/MAPK and PI3K/AKT, promoting cell growth, proliferation, and survival.[3][4]

Caption: The HGF/c-Met signaling cascade and the inhibitory action of JNJ-38877605.

Experimental Workflow

The following diagram outlines the major steps for the Western blot analysis of p-Met.

Caption: A streamlined workflow for Western blot analysis of p-Met and total Met.

Data Presentation

The following table presents illustrative quantitative data on the inhibition of HGF-induced c-Met phosphorylation by JNJ-38877605.

| Treatment Group | JNJ-38877605 Conc. (nM) | HGF Stimulation (50 ng/mL) | p-Met/Total Met Ratio (Normalized) | % Inhibition of p-Met |

| Untreated Control | 0 | - | 0.10 | - |

| HGF Only | 0 | + | 1.00 | 0% |

| JNJ-38877605 | 1 | + | 0.65 | 35% |

| JNJ-38877605 | 10 | + | 0.25 | 75% |

| JNJ-38877605 | 100 | + | 0.08 | 92% |

| JNJ-38877605 | 500 | + | 0.05 | 95% |

Experimental Protocols

Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., A549, GTL-16, or other c-Met expressing cell lines) in complete growth medium and allow them to reach 70-80% confluency.

-

Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours.

-

Inhibitor Treatment: Treat the cells with varying concentrations of JNJ-38877605 (e.g., 0, 1, 10, 100, 500 nM) diluted in serum-free medium. A 2-hour pre-incubation is recommended.[5]

-

HGF Stimulation: For stimulated samples, add HGF to a final concentration of 50 ng/mL and incubate for an additional 2 hours.[5] Untreated and vehicle-only controls should be included.

Cell Lysis

-

Preparation: Place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails directly to the cells.

-

RIPA Buffer Recipe: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

-

-

Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation and Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Transfer the supernatant (protein lysate) to a new pre-chilled tube.

Protein Quantification

-

Assay: Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.

-

Normalization: Normalize the protein concentrations of all samples with lysis buffer.

SDS-PAGE and Western Blotting

-

Sample Preparation: Mix the protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load 20-30 µg of protein per lane onto an 8% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane. PVDF is recommended for its durability during stripping and reprobing.[6]

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation. Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background noise.[7]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-Met (e.g., anti-p-Met Tyr1234/1235) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. A typical dilution is 1:1000.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.

-

Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

Stripping and Reprobing for Total c-Met

-

Washing: After imaging for p-Met, wash the membrane in TBST.

-

Stripping: Incubate the membrane in a mild stripping buffer (e.g., 25 mM Glycine-HCl, 1% SDS, pH 2.0) for 30 minutes at room temperature with agitation. For a harsher stripping, a buffer containing β-mercaptoethanol can be used at 50°C for 30 minutes.[8]

-

Washing: Wash the membrane extensively with PBS and then TBST.

-

Blocking: Block the membrane again with 5% BSA in TBST for 1 hour.

-

Reprobing: Incubate the membrane with a primary antibody against total c-Met overnight at 4°C.

-

Detection: Repeat the washing, secondary antibody incubation, and detection steps as described above.

Data Analysis

-

Densitometry: Quantify the band intensities for both p-Met and total Met using image analysis software (e.g., ImageJ).

-

Normalization: Normalize the p-Met signal to the total Met signal for each sample to account for any variations in protein loading.

-

Quantification: Express the results as a fold change relative to the HGF-stimulated control or as a percentage of inhibition.

References

- 1. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 8. abcam.com [abcam.com]

Application Notes and Protocols for JNJ-38877605-d1 in Xenograft Tumor Models

For Research Use Only. Not for use in diagnostic procedures.

Introduction

JNJ-38877605 is a potent and highly selective, orally bioavailable, ATP-competitive small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2][3][4] The c-Met signaling pathway, when abnormally activated, plays a crucial role in tumor cell proliferation, survival, migration, and invasion.[1] JNJ-38877605 has demonstrated anti-tumor activity in various xenograft models, making it a valuable tool for preclinical cancer research.[3]

These application notes provide an overview of the use of JNJ-38877605-d1, a deuterated form of JNJ-38877605, in xenograft tumor models. This compound is intended for use as a tracer or internal standard in metabolic studies.[5] The protocols and data presented herein are based on studies conducted with JNJ-38877605.

Important Note on Toxicity: The clinical development of JNJ-38877605 was terminated due to species-specific renal toxicity observed in humans and rabbits.[3][6][7] This toxicity was attributed to the formation of insoluble metabolites generated by aldehyde oxidase.[3][6] Researchers should be aware of this potential for toxicity in preclinical studies, particularly in species with similar metabolic profiles to humans and rabbits.